[4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone
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Overview
Description
[4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone is an organic compound that features a fluorinated aromatic ring and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone typically involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxybenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional group versatility .
Mechanism of Action
The mechanism of action of [4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The methoxy group can also contribute to the compound’s overall lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
[4-[(3-Fluorophenyl)methoxy]phenyl]methanamine: This compound is structurally similar but contains an amine group instead of a ketone.
[4-[(3-Fluorophenyl)methoxy]phenyl]methylamine: Similar structure with a methylamine group.
Uniqueness
[4-[(3-Fluorophenyl)methoxy]phenyl]-phenylmethanone is unique due to the presence of both a fluorine atom and a methoxy group, which impart distinct chemical properties.
Properties
IUPAC Name |
[4-[(3-fluorophenyl)methoxy]phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO2/c21-18-8-4-5-15(13-18)14-23-19-11-9-17(10-12-19)20(22)16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFINWYVNRZPZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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